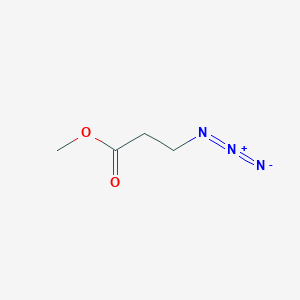
4-(4-(1H-pyrrol-1-yl)butanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(1H-pyrrol-1-yl)butanamido)benzamide, also known as PBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PBA is a white crystalline solid that is soluble in water and organic solvents. In
Scientific Research Applications
Electrochemical and Optical Properties
The compound has been used in the synthesis of a novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative . The electrochemical and optical properties of this novel polymer were discussed in detail . The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .
Electrochromic Devices
The compound has been used in the development of electrochromic devices . These devices change their colors during charge insertion and extraction, which is useful in applications as current collectors .
Energy Storage
The compound has been used in the development of energy storage devices . Conjugated polymers have been used for the purpose of energy storage .
Energy Trapping
The compound has been used in the development of energy trapping devices . Conjugated polymers have been used for the purpose of energy trapping .
Energy Translation
The compound has been used in the development of energy translation devices . Conjugated polymers have been used for the purpose of energy translation .
Sensors
The compound has been used in the development of sensors . Conjugated polymers have been used in applications such as biosensors .
Flexible Electronics
The compound has been used in the development of flexible electronics . Some of conjugated polymers in electronic devices have been used for the purpose of flexible electronics .
Water-Soluble Polypyrrole
The compound has been used in the synthesis of a water-soluble cationic polypyrrole . This opens the route to a water-soluble polypyrrole for improved solution processability .
properties
IUPAC Name |
4-(4-pyrrol-1-ylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-15(20)12-5-7-13(8-6-12)17-14(19)4-3-11-18-9-1-2-10-18/h1-2,5-10H,3-4,11H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWXQFQRIJTUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1H-pyrrol-1-yl)butanamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2600975.png)
![N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2600977.png)

![N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2600979.png)


![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide](/img/structure/B2600983.png)


